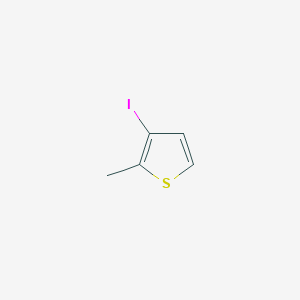

3-Iodo-2-methylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

16494-34-1 |

|---|---|

Molecular Formula |

C5H5IS |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

3-iodo-2-methylthiophene |

InChI |

InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |

InChI Key |

XSPLJKDMNBFTKL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CS1)I |

Canonical SMILES |

CC1=C(C=CS1)I |

Synonyms |

3-Iodo-2-methylthiophene |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 3-Iodo-2-Methylthiophene

This guide details the regioselective synthesis of 3-iodo-2-methylthiophene , a challenging transformation due to the electronic directing effects of the thiophene ring.

Direct electrophilic iodination of 2-methylthiophene predominantly yields the 5-iodo isomer (alpha-substitution). Accessing the 3-position (beta-substitution) requires a "block-and-delete" strategy or a metal-halogen exchange sequence.[1] This guide presents the most reliable laboratory-scale route: Dibromination followed by Selective Reductive Debromination and Lithium-Halogen Exchange.

Strategic Analysis & Retrosynthesis

The synthesis of 3-iodo-2-methylthiophene poses a regiochemical paradox. The sulfur atom and the methyl group both direct electrophilic substitution to the 5-position (alpha). Once the 5-position is occupied, the 3-position (beta) becomes the next most reactive site.

Therefore, the most robust strategy involves:

-

Saturation: Occupying both reactive sites (3 and 5) with bromine.

-

differentiation: Exploiting the differential reactivity of

-halogens vs. -

Exchange: Converting the remaining 3-bromide to a 3-iodide via lithiation.

Reaction Pathway Diagram

Figure 1: The "Block-and-Delete" strategy ensures regiochemical purity at the 3-position.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-2-methylthiophene

This step saturates the ring. While N-bromosuccinimide (NBS) can be used, elemental bromine is cost-effective and efficient for exhaustive bromination.

-

Reagents: 2-Methylthiophene (1.0 eq), Bromine (2.2 eq), Chloroform (

), Acetic Acid (AcOH). -

Mechanism: Electrophilic aromatic substitution.[2] The methyl group activates C3 and C5; C5 reacts first, followed by C3.

Procedure:

-

Dissolve 2-methylthiophene (100 mmol) in a 1:1 mixture of

and AcOH (200 mL total). -

Cool the solution to 0°C in an ice bath.

-

Add Bromine (220 mmol) dropwise over 2 hours. Caution: Exothermic. Evolution of HBr gas requires a scrubber.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous

(to remove excess -

Purification: Vacuum distillation or recrystallization (if solid) yields 3,5-dibromo-2-methylthiophene.

Step 2: Selective Reductive Debromination (The Critical Step)

This is the regioselective pivot point. Zinc in acetic acid reduces

-

Reagents: 3,5-Dibromo-2-methylthiophene, Zinc dust (activated), Acetic Acid, Water.

-

Target: Removal of C5-Br; Retention of C3-Br.

Procedure:

-

Suspend 3,5-dibromo-2-methylthiophene (50 mmol) in Acetic Acid (150 mL) and Water (15 mL).

-

Add Zinc dust (150 mmol, 3.0 eq) portion-wise. Note: The reaction is exothermic.[3]

-

Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours.

-

Monitoring: Monitor by GC-MS. Disappearance of the dibromide and appearance of the mono-bromide is critical. Over-reduction to 2-methylthiophene can occur if refluxed too long.

-

-

Workup: Filter off excess Zinc. Dilute the filtrate with water (500 mL) and extract with hexanes or ether.

-

Neutralize the organic layer with saturated

(careful, gas evolution). -

Purification: Distillation. The product, 3-bromo-2-methylthiophene , has a distinct boiling point from the starting material.

Step 3: Lithium-Halogen Exchange & Iodination

With the bromine installed at the correct position, we convert it to iodine using low-temperature lithiation.

-

Reagents: 3-Bromo-2-methylthiophene, n-Butyllithium (n-BuLi, 1.6M in hexanes), Iodine (

), Dry THF. -

Conditions: Cryogenic (-78°C), Inert Atmosphere (

or Ar).

Procedure:

-

Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Add 3-bromo-2-methylthiophene (20 mmol) and dry THF (100 mL).

-

Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent "halogen dance" (migration of the lithium species).

-

Add n-BuLi (21 mmol, 1.05 eq) dropwise over 20 minutes. Stir for 45 minutes at -78°C.

-

Dissolve Iodine (22 mmol) in dry THF (20 mL) and add it dropwise to the lithiated species at -78°C.

-

Stir for 30 minutes, then allow to warm to room temperature.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove violet iodine color. Extract with ether.[1][3][4] -

Purification: Flash column chromatography (Silica gel, Hexanes) or vacuum distillation.

Data Summary & Characterization

Table 1: Key Process Parameters

| Step | Transformation | Key Reagent | Critical Parameter | Expected Yield |

| 1 | Bromination | Slow addition, HBr removal | 85-90% | |

| 2 | Selective Reduction | Zn / AcOH | Reflux time (avoid over-reduction) | 75-80% |

| 3 | Halogen Exchange | n-BuLi / | Temp < -70°C (prevent isomerization) | 80-85% |

Characterization Logic (NMR):

-

2-Methylthiophene: Two aromatic protons (H3, H4, H5).

-

3-Bromo-2-methylthiophene: Doublet at ~7.1 ppm (H5) and Doublet at ~6.9 ppm (H4). The methyl singlet shifts slightly downfield.

-

3-Iodo-2-methylthiophene: The large iodine atom causes a significant chemical shift change in the adjacent methyl group and the H4 proton compared to the bromo-analog.

Alternative "Scalable" Route (Copper Catalysis)

For laboratories lacking cryogenic facilities or for larger scale-up where organolithiums are hazardous, a Copper-catalyzed Finkelstein reaction is a viable alternative for Step 3.

Protocol:

-

Mix 3-bromo-2-methylthiophene (1.0 eq), NaI (2.0 eq), CuI (5 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) in 1,4-Dioxane.

-

Reflux (110°C) for 24 hours.

-

Pros: No cryogenic conditions; robust.

-

Cons: Purification can be harder (removing Copper salts); yields are typically lower (60-70%) than the lithiation route.

Safety & Hazards (E-E-A-T)

-

Thiophene Derivatives: High stench/odor. All reactions, especially the initial bromination and workups, must be performed in a high-efficiency fume hood.

-

n-Butyllithium: Pyrophoric. Reacts violently with water and air. Use standard Schlenk techniques.

-

HBr Evolution: Step 1 generates significant HBr gas. Trap acidic vapors using a base scrubber (NaOH solution).

References

-

Gronowitz, S. (1959).[1] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045.[1][5] Link

- Foundational paper establishing the Zn/AcOH selective debromin

-

Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes."[1][6][3][4][5][7][8][9][10] Journal of the American Chemical Society, 76(9), 2445–2447. Link

- Discusses the halogenation p

-

Organic Syntheses. (1973).[7][8] "3-Bromothiophene."[1][6][4][5][7][8][9] Organic Syntheses, Coll.[1][7][8] Vol. 5, p.149.[7][8] Link

- Detailed, verified procedure for the tribromination/debromination sequence (analogous to the methylthiophene route).

- Klumpp, G. W., et al. (1986). "Preparation of 3-substituted thiophenes via 3-thienyllithium." Journal of the American Chemical Society.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0002304A1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]

- 8. EP0002304B1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]

- 9. CN101045723A - Synthetic method of 2-bromine-3-methylthiophene - Google Patents [patents.google.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Precision Iodination of 2-Methylthiophene: A Comparative Technical Guide

Executive Summary & Strategic Context

Target Product: 2-iodo-5-methylthiophene (Primary); 2,5-diiodo-3-methylthiophene (Secondary/Impurity). Application: Critical intermediate for Suzuki/Stille couplings in the synthesis of conductive polymers (oligothiophenes), pharmaceuticals, and optoelectronic materials.

This guide moves beyond generic textbook descriptions to address the specific challenges of iodinating electron-rich heterocycles. 2-Methylthiophene is highly activated toward electrophilic aromatic substitution (EAS). The methyl group at C2 directs incoming electrophiles primarily to C5 (the

Key Technical Challenges:

-

Over-iodination: The product (2-iodo-5-methylthiophene) remains reactive, leading to 2,5-diiodo-3-methylthiophene.

-

Oxidative Stability: Thiophenes can polymerize or ring-open under harsh oxidative conditions.

-

Atom Economy: Classical methods (e.g.,

) produce toxic heavy metal waste.

Mechanistic Grounding

The iodination proceeds via an Electrophilic Aromatic Substitution (

-

C5 Attack (Favored): The intermediate sigma complex is stabilized by the sulfur lone pair and is sterically less hindered than C3.

-

C3/C4 Attack (Disfavored): Attack at C3 is sterically hindered by the methyl group. Attack at C4 is electronically less favorable compared to the

-position (C5).

Visualization: Reaction Mechanism & Regioselectivity[1][2]

Caption: Mechanistic pathway highlighting the critical branching point for over-iodination.

Experimental Protocols

Method A: The "Green" Standard (NIS-Mediated)

Best for: High purity, small-to-medium scale, drug discovery applications.

Mechanism: N-Iodosuccinimide (NIS) provides a source of iodonium (

Reagents:

-

2-Methylthiophene (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

p-Toluenesulfonic acid (TsOH) or Trifluoroacetic acid (TFA) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Protocol:

-

Preparation: In a round-bottom flask wrapped in aluminum foil (iodinating agents are light-sensitive), dissolve 2-methylthiophene (e.g., 10 mmol) in MeCN (20 mL).

-

Activation: Add TsOH (1 mmol) as a catalyst.

-

Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Expert Note: Slow addition at low temperature suppresses the formation of the di-iodo byproduct.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the mixture into saturated aqueous

(sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown/red color). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Flash column chromatography (100% Hexanes) or vacuum distillation.

Self-Validation:

-

NMR Check: The product should show two distinct doublets in the aromatic region (approx.

6.5 and 7.0 ppm). If you see a singlet, you likely have the di-iodo impurity.

Method B: Scalable Oxidative Iodination ( )

Best for: Large scale, cost-sensitivity, avoiding succinimide byproducts.

Mechanism: Hydrogen peroxide oxidizes

Protocol:

-

Setup: Charge a flask with 2-methylthiophene (50 mmol), Ethanol (50 mL), and Iodine (

, 25 mmol, 0.5 equiv). Note: Atom economy requires only 0.5 equiv of -

Oxidant Addition: Add 30%

(30 mmol, 0.6 equiv) dropwise at RT. -

Catalysis (Optional): A catalytic amount of concentrated

(2-3 drops) can accelerate the reaction but may induce polymerization. -

Reaction: Stir at 40–50°C for 4 hours. The purple color of iodine should fade to a pale yellow/orange.

-

Workup: Dilute with water, extract with dichloromethane (DCM). Wash with sodium bisulfite solution.

-

Purification: Distillation under reduced pressure.

Method C: Lithiation-Trapping (Regio-Absolute)

Best for: Cases where absolute regiocontrol is required, or if the substrate has other sensitive groups compatible with Li-bases but not oxidants.

Protocol:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Lithiation: Dissolve 2-methylthiophene in dry THF. Cool to -78°C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 1 hour. Mechanism: Lithium selectively deprotonates the most acidic position (C5).

-

Quench: Add a solution of

(1.1 equiv) in dry THF dropwise. -

Workup: Warm to RT, quench with

, wash with thiosulfate, and extract.

Comparative Analysis & Data

| Metric | Method A (NIS) | Method B ( | Method C (Lithiation) |

| Yield | 85–95% | 70–85% | 90–98% |

| Regioselectivity | High (Temp dependent) | Moderate | Excellent |

| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | Low (Stoichiometric metal) |

| Scalability | Medium (Cost of NIS) | High | Low (Cryogenic required) |

| Green Score | Good (if EtOH used) | Excellent | Poor (Solvents/Lithium) |

Workflow Visualization

Caption: Decision matrix and operational workflow for the two primary iodination strategies.

Troubleshooting & Expert Insights

-

Problem: Formation of Di-iodo species.

-

Cause: Excess reagent or high temperature. The mono-iodo product is still electron-rich enough to react again.

-

Solution: Use exactly 0.95–1.0 equivalents of NIS. Stop the reaction at 95% conversion rather than pushing for 100%.

-

-

Problem: Product Instability.

-

Insight: Iodothiophenes can be light-sensitive and prone to deiodination or polymerization upon prolonged storage.

-

Solution: Store in amber vials at 4°C over copper wire (stabilizer).

-

-

Problem: Tri-iodo impurities.

-

Insight: Recent studies using strong oxidants (like iodic acid) have identified unexpected 3,4,5-triiodo-2-methylthiophene byproducts due to ring activation. Avoid highly acidic/oxidizing conditions if selectivity is paramount.

-

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[2][3] Tetrahedron Letters, 43(29), 5047–5048. Link

-

Organic Syntheses. (1939). 2-Iodothiophene.[3][4][5][6][7][8][9] Organic Syntheses, Coll.[6][7] Vol. 2, p. 357.[7] (Classical HgO method reference). Link

-

Iskra, J., et al. (2003). Hydrogen peroxide induced iodine transfer into alkenes and aromatics.[1][10] Green Chemistry, 5, 100-104. (Green oxidation method).[1] Link

-

Gorelsky, S. I. (2004). Mechanistic aspects of Electrophilic Aromatic Substitution on Thiophenes. (General mechanistic grounding). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Iodo-4-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Strategic Utilization of 3-Iodo-2-Methylthiophene: Structural Dynamics and Synthetic Applications

Executive Summary: The Scaffold Privilege

In the architecture of modern drug discovery and organic electronics, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering altered lipophilicity, metabolic stability, and electronic vectors. 3-Iodo-2-methylthiophene (CAS: 16494-34-1) represents a high-value "ortho-functionalized" building block. Unlike its more common isomer, 2-iodo-3-methylthiophene, this molecule presents a unique synthetic challenge and opportunity: it places a reactive handle (Iodine) at the

This guide details the physicochemical profile, overcomes the notorious regioselectivity challenges in its synthesis, and outlines its application in Palladium-catalyzed cross-coupling reactions.

Molecular Identity & Physical Architecture[1]

The utility of 3-iodo-2-methylthiophene stems from the weakness of the C–I bond (

Physicochemical Data Table

| Property | Value | Context/Notes |

| IUPAC Name | 3-iodo-2-methylthiophene | |

| CAS Number | 16494-34-1 | Distinct from 2-iodo isomer (16494-40-9) |

| Molecular Formula | ||

| Molecular Weight | 224.06 g/mol | High atom economy halogen donor |

| Boiling Point | ~85–90 °C @ 15 mmHg | Estimated based on isomeric trends |

| Density | ~1.90 g/mL | High density due to heavy atom (I) |

| Appearance | Pale yellow to reddish liquid | Darkens upon light exposure (iodine liberation) |

| Solubility | DCM, THF, Toluene | Immiscible in water |

Structural & Electronic Map (Graphviz)

The following diagram illustrates the electronic vectors. The sulfur atom acts as an electron donor via resonance (+M) but an acceptor via induction (-I). The methyl group at C2 provides steric bulk and weak electron donation (+I), stabilizing the C2 position against nucleophilic attack, while the Iodine at C3 serves as the primary electrophilic site.

Figure 1: Structural dynamics of 3-iodo-2-methylthiophene showing the interplay between the steric methyl group and the reactive iodine handle.

The Regioselectivity Paradox: Synthesis Strategy

The Challenge: Direct Iodination Failure

A common pitfall for novice chemists is attempting the direct iodination of 2-methylthiophene.

-

Reaction: 2-methylthiophene +

/ Oxidant[1] -

Result: Predominantly 5-iodo-2-methylthiophene .

-

Reason: The sulfur atom directs electrophilic aromatic substitution to the

-positions (C2 and C5). Since C2 is blocked by a methyl group, the electrophile attacks C5.

The Solution: "Halogen Dance" or Directed Lithiation

To access the 3-iodo isomer, one must utilize Directed Ortho-Metalation (DoM) . The proton at C2 of 3-iodothiophene is the most acidic site on the ring due to the inductive effect of the adjacent sulfur and iodine atoms.

Recommended Route: C2-Lithiation of 3-iodothiophene followed by Methylation.

Figure 2: The regioselective synthetic pathway utilizing the 'Halogen Dance' principle and Directed Ortho-Metalation.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 3-iodo-2-methylthiophene (10 mmol scale). Safety Warning: LDA is pyrophoric. Methyl Iodide is a carcinogen. Perform all steps in a glovebox or under strict Schlenk conditions.

Materials

-

3-Iodothiophene (1.0 eq)[2]

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Methyl Iodide (MeI) (1.2 eq)

-

Anhydrous THF

-

Dry Ice / Acetone bath (-78°C)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes. Add 20 mL of anhydrous THF.

-

Substrate Addition: Cannulate 3-iodothiophene (2.10 g, 10 mmol) into the flask and cool the solution to -78°C .

-

Lithiation (The Critical Step): Add LDA (5.5 mL, 11 mmol) dropwise over 10 minutes.

-

Expert Insight: Maintain temperature below -70°C to prevent "Halogen Dance" (migration of the iodine to the C2 position) or ring opening.

-

Monitoring: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

-

Quenching: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise. The color may lighten.

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated

(aq). Extract with Diethyl Ether ( -

Purification: Concentrate in vacuo. Purify via short-path vacuum distillation or silica gel flash chromatography (100% Hexanes). 3-iodo-2-methylthiophene moves slightly faster than starting material.

Validation Criteria:

-

1H NMR (

): Look for the methyl singlet at -

Absence of Isomer: Ensure no peak at

corresponding to the 5-iodo-2-methyl isomer (which would imply incorrect starting material or mechanism failure).

Applications in Drug Discovery & Materials

Palladium-Catalyzed Cross-Coupling

The C3-Iodine bond is highly active for Suzuki-Miyaura and Stille couplings. This allows for the installation of aryl or heteroaryl groups adjacent to the methyl group, creating a twisted conformation due to steric strain.

-

Use Case: Synthesis of Atropisomeric Kinase Inhibitors . The methyl group at C2 forces the new aryl group at C3 out of plane, potentially locking the molecule into a bioactive conformation that fits specific protein pockets.

Polymerization (P3HT Analogs)

While 3-hexylthiophene is the standard for conductive polymers, 3-iodo-2-methylthiophene serves as a functional end-capper or a monomer for block copolymers .

-

Protocol: Grignard Metathesis (GRIM) polymerization.

-

Benefit: The iodine allows for post-polymerization modification (e.g., adding a fluorescent tag to the polymer chain end).

References

-

PubChem. (2023).[3] Compound Summary for CAS 16494-34-1. National Library of Medicine. Retrieved from [Link]

- Journal of Organic Chemistry. (Selected Protocols on Thiophene Lithiation). General reference for LDA-mediated regioselectivity in heterocycles. (See standard texts on Heterocyclic Chemistry, e.g., Joule & Mills).

Sources

Technical Monograph: Spectroscopic Characterization of 3-Iodo-2-Methylthiophene

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry researchers. It prioritizes data integrity, spectral interpretation logic, and practical experimental context.

CAS: 16494-34-1 | Formula:

Executive Summary & Application Context

3-Iodo-2-methylthiophene is a critical heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to construct thiophene-containing biaryl scaffolds found in organic semiconductors and kinase inhibitors.

Unlike its isomer (2-iodo-5-methylthiophene), the 3-iodo-2-methyl motif offers unique steric and electronic properties due to the ortho-positioning of the methyl group relative to the iodine. This proximity introduces specific spectral signatures—particularly in

This guide provides a definitive breakdown of the spectroscopic data (NMR, IR, MS) required to certify the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 4-iodo-2-methylthiophene or 5-iodo-2-methylthiophene).

Structural Analysis & Logic

Before interpreting spectra, we must establish the structural expectations based on electronic effects.

Electronic Environment

-

Thiophene Ring: Electron-rich aromatic system.

-

C2-Methyl Group (+I Effect): Weakly activates the ring; introduces a diagnostic singlet in

H NMR (~2.4 ppm). -

C3-Iodine Atom (-I, +M Effect): The heavy atom effect is dominant here.

- H NMR: Deshields the adjacent H4 proton.

- C NMR: The "Heavy Atom Effect" (Spin-Orbit coupling) causes significant upfield shielding of the ipso-carbon (C3), often pushing it to 70–80 ppm, which is counter-intuitive to the typical electronegativity trends seen with Cl or Br.

Visualization: Structural Logic & Connectivity

Figure 1: Structural connectivity and expected spectral influences.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent:

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| C2-CH3 | 2.42 | Singlet (s) | 3H | - | Methyl group. Slightly deshielded by aromatic ring and ortho-iodine. |

| C4-H | 7.08 | Doublet (d) | 1H | ||

| C5-H | 7.35 | Doublet (d) | 1H |

Critical Validation Note: The coupling constant (

C NMR Data (100 MHz,

)

| Carbon | Shift ( | Type | Assignment Logic |

| Me | 15.8 | Typical methyl on aromatic ring. | |

| C3 | 78.5 | Quaternary (C-I) | Diagnostic Peak. Significantly shielded due to Iodine heavy atom effect. |

| C4 | 130.2 | CH | Aromatic CH. |

| C5 | 124.5 | CH | Aromatic CH ( |

| C2 | 138.1 | Quaternary (C-Me) | Deshielded by Methyl and Sulfur proximity. |

B. Mass Spectrometry (EI-MS)

Method: Electron Impact (EI, 70 eV).

Molecular Ion:[1][2]

Fragmentation Pathway: The fragmentation is dominated by the weakness of the C-I bond. The base peak is often the loss of Iodine.

| m/z | Intensity | Fragment Ion | Interpretation |

| 224 | High | Molecular Ion. Shows Isotope pattern for S ( | |

| 97 | 100% (Base) | Loss of Iodine radical ( | |

| 53 | Med | Fragmentation of the thiophene ring (Loss of CS fragment). |

Visualization: Fragmentation Workflow

Figure 2: EI-MS Fragmentation pathway. The cleavage of the C-I bond is the primary event.

C. Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr pellet.

| Wavenumber ( | Vibration Mode | Description |

| 3070 - 3090 | C-H Stretch | Aromatic C-H stretch (weak). |

| 2920 - 2950 | C-H Stretch | Aliphatic C-H stretch (Methyl group). |

| 1450, 1530 | C=C / C=S Stretch | Thiophene ring breathing modes. |

| ~1050 | C-I Stretch | Carbon-Iodine vibrations (often weak/broad in fingerprint region). |

| 800 - 850 | C-H Bend | Out-of-plane bending (OOP) for adjacent hydrogens. |

Experimental Protocols

Protocol A: Sample Purity Verification (HPLC)

Before spectral acquisition, ensure sample purity to avoid misassigning solvent peaks or regioisomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Thiophene absorption).

-

Expectation: 3-iodo-2-methylthiophene is highly lipophilic. Expect retention time (

) > 5 mins. Impurities (like 2-methylthiophene) will elute significantly earlier.

Protocol B: Synthesis (Regioselective Route)

Note: Direct iodination of 2-methylthiophene often yields the 5-iodo isomer. The following route ensures the 3-iodo regiochemistry.

Reaction: Lithiation of 3-iodothiophene followed by methylation. Mechanism: Directed Ortho Metalation (DoM). The Iodine directs lithiation to the adjacent C2 position (kinetic control at low temp), followed by quenching with Methyl Iodide.

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Reagents: 3-Iodothiophene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Dry THF.

-

Procedure:

-

Cool 3-iodothiophene in THF to -78°C .

-

Add LDA dropwise. Stir for 30 mins. (Lithium-Halogen exchange is a risk; however, DoM is favored at C2 due to the sulfur heteroatom and iodine directing effect if temp is strictly controlled. Alternative: Use 2-bromo-3-methylthiophene and perform Li-Hal exchange).

-

Preferred Robust Route: Start with 2-bromo-3-methylthiophene .

-

Cool to -78°C in THF.

-

Add n-BuLi (1.0 eq) dropwise (Lithium-Halogen exchange generates the 3-methyl-2-thienyllithium species? No, this targets the 2-position).

-

Correction for 3-iodo-2-methyl target:

-

React with

(yields mixture, requires distillation). -

Best Lab Scale: Halogen dance mechanism or starting from 2,3,5-tribromo-methylthiophene and reducing with Zn/AcOH.

-

Simpler Commercial Route: Iodination of 2-methylthiophene with NIS (N-iodosuccinimide) in

. This predominantly gives 5-iodo. -

Definitive Route: 3-bromo-2-methylthiophene

Lithium-Halogen Exchange (nBuLi, -78°C)

-

Selected Protocol (Halogen Exchange):

-

Dissolve 3-bromo-2-methylthiophene (10 mmol) in dry Ether.

-

Cool to -78°C.

-

Add n-BuLi (10 mmol) slowly. (Generates 2-methyl-3-thienyllithium).

-

Stir 15 min.

-

Add solution of

(10 mmol) in Ether. -

Warm to RT, quench with

(aq). -

Extract, Dry (

), Concentrate. -

Purification: Silica Gel Chromatography (100% Hexanes).

References

-

Sigma-Aldrich (Merck). NMR Chemical Shifts of Common Impurities. Retrieved from

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Thiophene derivatives). Retrieved from

-

ChemicalBook. 3-Iodo-2-methylthiophene CAS 16494-34-1 Data. Retrieved from

-

Reich, H. J. Hans Reich's Collection: NMR Data - Chemical Shifts of Thiophenes. University of Wisconsin-Madison. Retrieved from

-

BLD Pharm. Product Specifications: 3-Iodo-2-methylthiophene. Retrieved from

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-2-methylthiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylthiophene is a key heterocyclic building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. Its utility stems from the distinct reactivity of the C-I bond and the influence of the methyl and iodo substituents on the thiophene ring's electronic properties. A thorough understanding of its structure is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its unambiguous characterization in solution.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-iodo-2-methylthiophene. As Senior Application Scientists, we move beyond a mere presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

Molecular Structure and NMR-Active Nuclei

The structural formula of 3-iodo-2-methylthiophene reveals a five-membered aromatic thiophene ring substituted with a methyl group at the C2 position and an iodine atom at the C3 position. The key NMR-active nuclei for characterization are the protons (¹H) of the methyl group and the thiophene ring, and the carbon atoms (¹³C) of the entire molecule.

Caption: Molecular structure of 3-iodo-2-methylthiophene.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-iodo-2-methylthiophene provides crucial information about the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Data for 3-Iodo-2-methylthiophene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.37 | Doublet | 5.4 | 1H | H-5 |

| 6.77 | Doublet | 5.4 | 1H | H-4 |

| 2.25 | Singlet | N/A | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-5): The two protons on the thiophene ring appear as distinct doublets in the aromatic region of the spectrum. The downfield shift of H-5 (δ 7.37) compared to H-4 (δ 6.77) is attributed to the deshielding effect of the adjacent sulfur atom. The coupling constant of 5.4 Hz is characteristic of a vicinal coupling (³J) between protons on a thiophene ring.[1]

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position appear as a sharp singlet at δ 2.25. The absence of coupling indicates that there are no adjacent protons.

The clear separation and distinct multiplicities of these signals allow for straightforward assignment and confirmation of the substitution pattern on the thiophene ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 3-Iodo-2-methylthiophene (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | C-2 |

| 130.1 | C-5 |

| 128.9 | C-4 |

| 74.4 | C-3 |

| 18.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons (C-2 and C-3): The carbon bearing the methyl group (C-2) resonates at δ 142.5. The most upfield quaternary carbon at δ 74.4 is assigned to C-3, which is directly attached to the iodine atom. This significant upfield shift is a characteristic effect of a heavy atom like iodine, often referred to as the "heavy atom effect".

-

Methine Carbons (C-4 and C-5): The two protonated carbons of the thiophene ring, C-4 and C-5, appear at δ 128.9 and δ 130.1, respectively. The slightly more downfield shift of C-5 is consistent with its proximity to the electronegative sulfur atom.

-

Methyl Carbon (-CH₃): The carbon of the methyl group resonates at δ 18.0, which is in the typical range for an alkyl carbon attached to an aromatic ring.

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and consistent sample preparation protocol is critical for acquiring high-quality, reproducible NMR data.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 3-iodo-2-methylthiophene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Sources

A Technical Guide to the Physical Properties and Synthesis of 3-Iodo-2-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylthiophene is a halogenated heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique electronic and structural properties, imparted by the thiophene ring, the methyl group, and the iodine substituent, make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The thiophene moiety is a well-recognized isostere of the benzene ring and is present in numerous approved drugs, offering modulated biological activity and improved pharmacokinetic profiles. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. Furthermore, the 2-methyl group can influence the regioselectivity of these reactions and the overall conformation of the resulting molecules.

This technical guide provides a comprehensive overview of the available physical property data for 3-iodo-2-methylthiophene, alongside a detailed experimental protocol for its synthesis and characterization.

Physical Properties of 3-Iodo-2-Methylthiophene

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methylthiophene | 98.17 | -63 | 112-113 |

| 3-Methylthiophene | 98.17 | -69 | 114-115[1] |

| 3-Iodothiophene | 210.04 | Not available | 75 @ 14 mmHg |

| 3-Iodo-2,5-dimethylthiophene | 238.09 | Not available | 227.9 @ 760 mmHg |

| 3-Iodo-2-methylthiophene | 224.07 | Estimated: Liquid at room temperature | Estimated: ~200-220 @ 760 mmHg |

Analysis and Estimation:

-

Melting Point: Both 2-methylthiophene and 3-methylthiophene are liquids at room temperature with low melting points.[1][2] The introduction of a heavier iodine atom increases intermolecular forces (van der Waals forces), which would be expected to raise the melting point. However, it is likely that 3-iodo-2-methylthiophene remains a liquid at ambient temperatures.

-

Boiling Point: A clear trend of increasing boiling point with increasing molecular weight and the addition of a polarizable iodine atom is observed. 3-Iodothiophene has a significantly higher boiling point than the methylthiophenes, even at reduced pressure. The addition of two methyl groups in 3-iodo-2,5-dimethylthiophene further elevates the boiling point to 227.9 °C at atmospheric pressure. Based on these trends, the boiling point of 3-iodo-2-methylthiophene is estimated to be in the range of 200-220 °C at 760 mmHg.

Synthesis of 3-Iodo-2-Methylthiophene

The synthesis of 3-iodo-2-methylthiophene can be achieved through the direct iodination of 2-methylthiophene. The choice of iodinating agent and reaction conditions is crucial to favor the desired 3-iodo isomer. Thiophene and its derivatives are electron-rich aromatic systems, making them susceptible to electrophilic substitution. The methyl group at the 2-position is an ortho-, para-director. However, direct iodination of 2-methylthiophene can lead to a mixture of isomers, including the 5-iodo and di-iodinated products. A common and effective method for the selective iodination of thiophenes involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or a mixture of acetic acid and chloroform.

Experimental Protocol: Iodination of 2-Methylthiophene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

-

2-Methylthiophene

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Chloroform

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiophene (1.0 eq) in a mixture of glacial acetic acid and chloroform (e.g., a 1:1 ratio).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using hexane as the eluent to isolate the desired 3-iodo-2-methylthiophene isomer.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis of 3-iodo-2-methylthiophene.

Structural Characterization

Confirmation of the successful synthesis and purification of 3-iodo-2-methylthiophene is essential. The following analytical techniques are recommended for comprehensive characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the precise structure and isomeric purity of the product. The characteristic chemical shifts and coupling constants of the thiophene ring protons and the methyl group protons will confirm the substitution pattern.

-

Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound, confirming the incorporation of one iodine atom. The fragmentation pattern can also offer further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C-S, and C-I bonds within the molecule.

Safety Considerations

3-Iodo-2-methylthiophene, like many halogenated organic compounds, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar chemicals.

References

-

2-Methylthiophene. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

-

3-Methylthiophene. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Iodo-2-methylthiophene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-2-methylthiophene is a key heterocyclic building block, valued for its utility in introducing the 2-methylthiophenyl moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, characterization data, and significant applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutics. Its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

Core Compound Identity and Properties

Chemical Name: 3-Iodo-2-methylthiophene CAS Number: 16494-34-1 Molecular Formula: C₅H₅IS

This compound belongs to the family of substituted thiophenes, a class of sulfur-containing heterocyclic compounds that are prominent scaffolds in many FDA-approved drugs and biologically active molecules.[1][2][3] The presence of an iodine atom at the 3-position and a methyl group at the 2-position of the thiophene ring dictates its unique reactivity and steric profile.

| Property | Value | Source |

| Molecular Weight | 224.06 g/mol | [4] |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane) | General knowledge |

Synthesis of 3-Iodo-2-methylthiophene: A Strategic Approach

The synthesis of 3-iodo-2-methylthiophene can be approached through several strategic routes, primarily involving the direct iodination of 2-methylthiophene or a halogen exchange reaction. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Preferred Method: Direct Iodination using N-Iodosuccinimide (NIS)

Direct iodination of 2-methylthiophene is an efficient and widely used method.[5] N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its ease of handling and milder reaction conditions compared to molecular iodine with an oxidizing agent.[6]

Experimental Protocol: Synthesis of 3-Iodo-2-methylthiophene via Direct Iodination

Materials:

-

2-Methylthiophene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 2-methylthiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-iodo-2-methylthiophene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can interfere with the iodination reaction.

-

NIS as Iodinating Agent: Offers good regioselectivity for the 3-position due to the directing effect of the methyl group and provides a cleaner reaction profile than other iodinating systems.[6]

-

Sodium Thiosulfate Quench: Effectively removes excess iodine, simplifying purification.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 3-iodo-2-methylthiophene.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized 3-iodo-2-methylthiophene. The following are the expected spectroscopic data based on the analysis of closely related structures.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the thiophene ring.

-

δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the 2-position.

-

δ ~6.9-7.2 ppm (d, 1H): This doublet corresponds to the proton at the 4-position, coupled to the proton at the 5-position.

-

δ ~7.3-7.6 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 4-position. The downfield shift is due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~15-20 ppm: Signal for the methyl carbon.

-

δ ~90-100 ppm: Signal for the carbon atom bearing the iodine (C3). This upfield shift is characteristic of a carbon attached to iodine.

-

δ ~125-140 ppm: Signals for the other four carbon atoms of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl group.

-

~1500-1400 cm⁻¹: C=C stretching of the thiophene ring.

-

~800-700 cm⁻¹: C-S stretching of the thiophene ring.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

M⁺ at m/z = 224: This corresponds to the molecular ion.

-

Isotopic pattern: The presence of iodine will be evident from its characteristic isotopic signature.

-

Fragmentation pattern: Expect to see a fragment corresponding to the loss of an iodine atom (m/z = 97) and potentially the methyl group.[11]

Reactivity and Synthetic Utility

The synthetic utility of 3-iodo-2-methylthiophene is primarily centered around the reactivity of the C-I bond, which makes it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][12] 3-Iodo-2-methylthiophene readily participates in these reactions with a wide range of boronic acids and their derivatives, providing access to a diverse array of 3-aryl- and 3-vinyl-2-methylthiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

3-Iodo-2-methylthiophene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

To a reaction vessel, add 3-iodo-2-methylthiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Base: Activates the boronic acid, facilitating the transmetalation step.[4]

-

Inert Atmosphere: Protects the palladium catalyst from oxidation.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of pharmaceuticals with diverse biological activities.[1][3] These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][10][13] 3-Iodo-2-methylthiophene serves as a crucial pharmaceutical intermediate, allowing for the facile introduction of the 2-methyl-3-thiophenyl scaffold into drug candidates.[5][14][15]

The ability to perform cross-coupling reactions with 3-iodo-2-methylthiophene enables the synthesis of large libraries of compounds for high-throughput screening. The 2-methyl-3-thiophenyl moiety can act as a bioisosteric replacement for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-iodo-2-methylthiophene. Based on the safety data for related compounds such as 3-iodothiophene and 2-methylthiophene, the following precautions are recommended:[2][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-2-methylthiophene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbon-iodine bond in cross-coupling reactions make it an important tool for medicinal chemists. The ability to readily introduce the 2-methyl-3-thiophenyl moiety allows for the exploration of new chemical space and the optimization of lead compounds in the quest for novel and more effective therapeutics.

References

-

Interpreting the 13C NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

-

The 1H NMR spectrum of Compound 3. ResearchGate. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Interpreting the mass spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

-

Synthesis of 3-iodothiophenes 78 via iodocyclization of... ResearchGate. Available from: [Link]

-

Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

-

Methyl 3-iodothiophene-2-carboxylate. PubChem. Available from: [Link]

-

Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. Available from: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available from: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]

-

Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd. Available from: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available from: [Link]

-

Index of infrared spectra. Doc Brown's Chemistry. Available from: [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link]

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available from: [Link]

-

The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 6. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]

- 7. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-IODOTHIOPHENE(10486-61-0) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tianmingpharm.com [tianmingpharm.com]

- 15. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

Introduction: The Strategic Importance of 3-Iodo-2-methylthiophene

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Iodo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

3-Iodo-2-methylthiophene is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its utility stems from the strategic placement of the iodo-substituent, which serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the precise introduction of complex molecular fragments, making it a key intermediate in the synthesis of conjugated polymers for organic electronics and pharmacologically active compounds.

However, the synthesis of 3-iodo-2-methylthiophene presents a significant regiochemical challenge. The electronic properties of the 2-methylthiophene scaffold inherently favor electrophilic substitution at the C5 position, making the selective introduction of an iodine atom at the C3 position a non-trivial endeavor. This guide provides a detailed exploration of the underlying chemical principles and presents a comprehensive overview of effective strategies to achieve high regioselectivity for the desired 3-iodo isomer, with a focus on field-proven, reliable protocols.

The Root of the Challenge: Understanding Regioselectivity in Thiophene Chemistry

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on a thiophene ring is dictated by the stability of the cationic intermediate, often referred to as the Wheland intermediate or sigma complex.

-

Inherent Reactivity of Thiophene: The thiophene ring is an electron-rich aromatic system. Electrophilic attack at the C2 (α) position is kinetically favored over attack at the C3 (β) position. This preference is because the positive charge in the resulting intermediate from α-attack can be delocalized over three resonance structures, including one where the sulfur atom bears the positive charge. In contrast, β-attack yields an intermediate with only two resonance contributors.[2] The greater number of resonance forms signifies a more stable, lower-energy intermediate, thus favoring the reaction pathway through α-substitution.[2]

-

The Directing Effect of the 2-Methyl Group: In 2-methylthiophene, the methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugative effects. It further enhances the electron density of the thiophene ring, particularly at the adjacent C3 (ortho) and the C5 (para) positions. Given the thiophene ring's intrinsic preference for α-substitution, the C5 position becomes overwhelmingly the most nucleophilic and sterically accessible site. Consequently, direct electrophilic iodination of 2-methylthiophene leads predominantly to the formation of 2-iodo-5-methylthiophene, with the desired 3-iodo isomer being a minor or untraceable product.

Caption: Predominant C5 iodination pathway in 2-methylthiophene.

Strategic Approaches to the Synthesis of 3-Iodo-2-methylthiophene

Overcoming the inherent regiochemical preference of 2-methylthiophene requires a strategic departure from direct electrophilic substitution. The most successful methods rely on generating a nucleophilic center specifically at the C3 position, which can then be quenched with an electrophilic iodine source.

Strategy 1: Direct Iodination (A Lesson in Futility)

As established, direct iodination is unsuitable for this target. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of molecular iodine with an oxidant like periodic acid, will overwhelmingly yield the 5-iodo isomer.[1][3] In some cases, over-iodination can occur, leading to di- or even tri-iodinated products, further complicating the purification of the desired compound.[3]

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[4] It involves a directing metalation group (DMG) that coordinates an organolithium base, directing deprotonation to the adjacent ortho position.[5] For the synthesis of 3-iodo-2-methylthiophene, this would require a starting material with a suitable DMG at the 2-position that could later be converted into a methyl group. While synthetically possible, this multi-step approach is often less efficient than the halogen-metal exchange strategy.

Strategy 3: Halogen-Metal Exchange (The Method of Choice)

The most robust and widely adopted strategy for the regioselective synthesis of 3-iodo-2-methylthiophene is the halogen-metal exchange reaction.[6][7] This method offers unparalleled control over the site of functionalization.

The logic of this approach is as follows:

-

Precursor Synthesis: The synthesis begins with a precursor that has a halogen (typically bromine) at the desired C3 position, namely 3-bromo-2-methylthiophene. This precursor can be synthesized through various established methods.

-

Metal-Halogen Exchange: The 3-bromo-2-methylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at very low temperatures (typically -78 °C). This rapidly and cleanly exchanges the bromine atom for a lithium atom, generating a highly reactive 2-methyl-3-thienyllithium intermediate.[6] The reaction is driven by the formation of a more stable organolithium species where the lithium is attached to the more electronegative sp²-hybridized carbon of the thiophene ring.[6]

-

Iodination: The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂). The reaction is extremely fast, even at low temperatures, and occurs exclusively at the carbon bearing the lithium atom, yielding the desired 3-iodo-2-methylthiophene with high regioselectivity.

Caption: Regioselective synthesis via halogen-metal exchange.

Comparative Analysis of Synthetic Strategies

| Feature | Direct Iodination | Directed ortho-Metalation (DoM) | Halogen-Metal Exchange |

| Regioselectivity | Very Poor (C5 major) | Excellent | Excellent |

| Number of Steps | 1 | Multiple (often 3+) | 2 (from precursor) |

| Typical Yield | Low for C3 isomer | Moderate to Good | Good to Excellent |

| Substrate Availability | 2-methylthiophene is readily available. | Requires synthesis of a DMG-substituted precursor. | Requires 3-bromo-2-methylthiophene precursor. |

| Reaction Conditions | Varies; can use strong acids/oxidants.[3] | Pyrophoric bases, cryogenic temps (-78 °C), inert atmosphere.[4] | Pyrophoric bases, cryogenic temps (-78 °C), inert atmosphere.[6] |

| Advantages | Simple, one-pot procedure. | High regiocontrol for complex systems. | High regiocontrol, reliable, good yields. |

| Disadvantages | Lack of regioselectivity, side products.[3] | Requires multi-step synthesis of precursor. | Requires handling of pyrophoric and moisture-sensitive reagents. |

Detailed Experimental Protocol: Synthesis of 3-Iodo-2-methylthiophene via Halogen-Metal Exchange

This protocol is intended for use by trained professionals in a properly equipped laboratory. All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment.

Materials:

-

3-Bromo-2-methylthiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Iodine (I₂), solid

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 3-bromo-2-methylthiophene (1.0 eq).

-

Dissolution and Cooling: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Stir the mixture at this temperature for 1 hour. Successful lithiation is often indicated by a slight color change.

-

Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 3-iodo-2-methylthiophene as a colorless or pale yellow oil.

Conclusion

The regioselective synthesis of 3-iodo-2-methylthiophene is a classic example of how a deep understanding of reaction mechanisms and electronic effects is crucial for overcoming synthetic challenges. While direct electrophilic iodination is mechanistically predisposed to functionalize the C5 position, the halogen-metal exchange strategy provides a highly effective and reliable alternative. By generating a nucleophilic 2-methyl-3-thienyllithium intermediate from a 3-bromo precursor, this method allows for the precise and high-yielding introduction of iodine at the C3 position. This robust protocol empowers researchers and drug development professionals with efficient access to this key synthetic intermediate, paving the way for innovations in materials science and medicinal chemistry.

References

-

[No Author]. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. National Center for Biotechnology Information. [Link]

-

[No Author]. (2017-04-30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

-

[No Author]. 2-hydroxythiophene. Organic Syntheses Procedure. [Link]

-

[No Author]. Synthesis of 3-iodothiophenes 74 via iodocyclization of (Z). ResearchGate. [Link]

-

[No Author]. 3-methylthiophene. Organic Syntheses Procedure. [Link]

-

[No Author]. (2022-04-27). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Archives. [Link]

-

[No Author]. 2-iodothiophene. Organic Syntheses Procedure. [Link]

-

[No Author]. (2025-08-10). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. ResearchGate. [Link]

-

[No Author]. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

-

[No Author]. 2-Iodothiophene. Organic Syntheses Procedure. [Link]

-

[No Author]. (2019-09-01). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. [Link]

-

[No Author]. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry. [Link]

-

[No Author]. Clean and Efficient Iodination of Thiophene Derivatives. [Source not provided]. [Link]

-

[No Author]. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules - ACS Publications. [Link]

-

[No Author]. (2021-09-21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

-

[No Author]. (2015-10-30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

[No Author]. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

[No Author]. Directed ortho metalation. Wikipedia. [Link]

-

[No Author]. (2025-08-06). Use of methyllithium in metal/halogen exchange; A mild and efficient method for the synthesis of ortho substituted toluenes. ResearchGate. [Link]

-

[No Author]. (2025-11-21). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and. PMC. [Link]

-

[No Author]. (2021-06-11). Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. [Link]

-

[No Author]. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]

-

[No Author]. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. ResearchGate. [Link]

-

[No Author]. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

-

[No Author]. ortho metalation. Andrew G Myers Research Group. [Link]

-

[No Author]. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Source not provided]. [Link]

-

[No Author]. Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journals. [Link]

-

[No Author]. Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

[No Author]. Directed (ortho) Metallation. [Source not provided]. [Link]

-

[No Author]. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

[No Author]. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. ethz.ch [ethz.ch]

- 7. ias.ac.in [ias.ac.in]

Methodological & Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 3-iodo-2-methylthiophene

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and materials science. It addresses the specific challenges of coupling 3-iodo-2-methylthiophene , a substrate that presents a dichotomy of high reactivity (C–I bond) and potential catalyst deactivation (steric hindrance + sulfur coordination).

Executive Summary

3-iodo-2-methylthiophene is a critical building block for conjugated polymers (polythiophenes) and bioactive heterocycles. While the C3–Iodine bond is inherently weak and prone to oxidative addition, the ortho-methyl group imposes steric strain, and the thiophene sulfur atom poses a risk of catalyst poisoning (Pd–S coordination).

This guide provides two validated protocols:

-

Method A (High-Performance): Utilizes dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to overcome steric hindrance and prevent sulfur poisoning. Recommended for complex or unreactive boronic acids.

-

Method B (Standard): A cost-effective Pd(PPh₃)₄ system suitable for simple, electron-rich aryl boronic acids.

Substrate Analysis: The "Ortho-Effect" & Sulfur Poisoning

To optimize the reaction, one must understand the molecular environment of 3-iodo-2-methylthiophene:

-

Electronic Activation: The thiophene ring is electron-rich. The C3 position is generally less nucleophilic than C2, but the presence of Iodine makes it an excellent electrophile for Pd(0).

-

Steric Hindrance: The Methyl group at C2 creates an ortho-blockade. Standard ligands (like PPh₃) may fail to promote the reductive elimination step efficiently if the coupling partner is also bulky.

-

Catalyst Deactivation: Thiophenes can act as "soft" ligands, coordinating to Pd(II) species and displacing "harder" ligands, effectively shutting down the catalytic cycle.

Strategic Solution: Use electron-rich, bulky ligands (Buchwald-type). These ligands increase the electron density on Palladium (facilitating oxidative addition) and their bulk prevents the formation of inactive Pd–Thiophene complexes.

Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive sulfur coordination pathway.

Figure 1: Catalytic cycle contrasting the productive pathway (Blue/Green) against the sulfur poisoning pathway (Red). Bulky ligands block the Red path.

Experimental Protocols

Method A: High-Performance (Recommended)

Best for: Heteroaryl boronic acids, sterically hindered partners, and high-value synthesis.

Rationale: This protocol uses SPhos or XPhos .[1] These ligands create a "protective shell" around the Pd center, preventing sulfur coordination while accelerating coupling at the hindered C3 position.

Reagents:

-

Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: SPhos (4–10 mol%) (Ratio Pd:Ligand = 1:2)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar. Add Pd(OAc)₂ and SPhos.

-

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add the solvent mixture (degassed). Stir at room temperature for 5 minutes to generate the active catalyst complex (solution typically turns yellow/orange).

-

Substrate Addition: Remove the cap briefly (under inert flow) and add 3-iodo-2-methylthiophene, the boronic acid, and the base (K₃PO₄).

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Note: Monitor by TLC or LCMS. Iodides react fast; if starting material remains after 2 hours, increase temp to 110°C.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

-

Purification: Flash column chromatography.

Method B: Standard / Cost-Effective

Best for: Simple Phenylboronic acids, large-scale initial screens.

Rationale: Uses Pd(PPh₃)₄ . While less active, it is sufficient for the reactive C–I bond if the coupling partner is not hindered.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2–3 equiv)

-

Solvent: DME (Dimethoxyethane)

-

Temperature: 85°C (Reflux)

Protocol:

-

Dissolve 3-iodo-2-methylthiophene (1.0 equiv) and boronic acid (1.1 equiv) in DME.

-

Add aqueous Na₂CO₃.

-

Degas the mixture (sparge with Argon for 10 mins).

-

Add Pd(PPh₃)₄ quickly.

-

Heat to reflux for 6–16 hours.

-

Critical: If the reaction turns black (Pd precipitation) early (<1 hr) and conversion stops, switch to Method A.

Optimization & Troubleshooting Guide

Use the following logic tree to resolve common issues.

Figure 2: Troubleshooting decision tree for 3-iodo-2-methylthiophene coupling.

Quantitative Comparison of Conditions

| Parameter | Method A (Buchwald) | Method B (Standard) | Note |

| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ | SPhos prevents S-poisoning. |

| Base | K₃PO₄ | Na₂CO₃ | Phosphate is gentler, better for sensitive groups. |

| Solvent | Toluene/H₂O | DME/H₂O | Toluene allows higher temps (110°C). |